molecular formula C15H12FN3O B8504108 2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Cat. No. B8504108
M. Wt: 269.27 g/mol
InChI Key: WRMONJLMIVBFGF-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H12FN3O and its molecular weight is 269.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-fluorophenyl)amino]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12FN3O

Molecular Weight

269.27 g/mol

IUPAC Name

2-(3-fluoroanilino)-N-prop-2-ynylpyridine-3-carboxamide

InChI

InChI=1S/C15H12FN3O/c1-2-8-18-15(20)13-7-4-9-17-14(13)19-12-6-3-5-11(16)10-12/h1,3-7,9-10H,8H2,(H,17,19)(H,18,20)

InChI Key

WRMONJLMIVBFGF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 8 (194 mg, 1 mmol) and 3-fluoroaniline (9f, 111 mg, 1 mmol) were taken in ethylene glycol and heated at 140° C. for 6 h. Then the reaction mixture was cooled and extracted with ethyl acetate from the aqueous layer and concentrated in vacuum. The compound was further purified by column chromatography using 60-120 silica gel to obtain 2-(3-fluorophenylamino)-N-(prop-2-ynyl)nicotinamide 10f as pure product. To a solution of 2-(3-fluorophenylamino)-N-(prop-2-ynyl)nicotinamide (10f, 150 mg, 0.55 mmol) and 1-(azidomethyl)-3-phenoxybenzene (12a, 86 mg, 0.61 mmol) in 2:1 mixture of water and tert-butyl alcohol, sodium ascorbate (0.06 mmol) and copper (II) sulphate (0.005 mmol) were added sequentially. The reaction was stirred at room temperature for 12 h, TLC analysis indicated completion of reaction. The reaction mixture was concentrated under vacuum and extracted with EtOAc to give crude product. The crude was purified by column chromatography to afford pure product 1e (220 mg, 80%); mp: 130-132° C.; 1H NMR (300 MHz, CDCl3) δ 10.62 (s, 1H), 8.31 (dd, J=3.0, 1.7 Hz, 1H), 7.83 (dd, J=3.0, 1.7 Hz, 1H), 7.78-7.73 (m, 1H), 7.59-7.53 (m, 2H), 7.36-7.18 (m, 3H), 7.12 (t, J=7.5 Hz, 1H), 6.99-6.91 (m, 5H), 6.71-6.66 (m, 2H), 5.48 (s, 2H), 4.66 ppm (d, J=5.6 Hz, 2H); MS (ESI m/z): 495 [M+H]+. Yield: 80%
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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